molecular formula C15H19N3O2 B2941070 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 942842-56-0

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2941070
CAS No.: 942842-56-0
M. Wt: 273.336
InChI Key: BTZSLWBPGKOFNL-UHFFFAOYSA-N
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Description

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one (CAS Number: 942842-56-0) is a synthetic organic compound with a molecular formula of C15H19N3O2 and a molecular weight of 273.33 g/mol . This benzimidazole derivative is characterized by a hydroxymethyl substituent and a piperidine-1-yl-ethanone moiety, a structure known to be of significant interest in medicinal chemistry research. While specific biological data for this exact compound is limited in the public domain, its core structure shares a key pharmacophore with compounds investigated for central nervous system (CNS) targeting. Specifically, molecules featuring benzimidazole and piperidine subunits have been identified in virtual screening as multitarget ligands of aminergic G protein-coupled receptors (GPCRs) . These receptors, including dopamine and serotonin subtypes, are critical targets for the development of novel psychotherapeutics . Consequently, this compound is offered as a valuable chemical tool for researchers exploring new ligands for these protein classes, facilitating studies in neuropharmacology, receptor binding kinetics, and the design of multitarget-directed ligands. The product is supplied with a minimum purity of 90% and is intended for research purposes only . It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-11-14-16-12-6-2-3-7-13(12)18(14)10-15(20)17-8-4-1-5-9-17/h2-3,6-7,19H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZSLWBPGKOFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of a benzodiazole derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions on the piperidine ring can yield various substituted derivatives.

Scientific Research Applications

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally similar derivatives, focusing on substituent effects, synthesis routes, and inferred pharmacological properties.

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
2-[2-(Hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one (Target) 1,3-Benzodiazole - 2-Hydroxymethyl
- Piperidin-1-yl ethanone
~300.34 (C₁₅H₁₈N₄O₂)* Hypothesized enhanced hydrophilicity due to hydroxymethyl; potential kinase inhibition -
2-(3,5-Difluorophenyl)-1-[4-(6-fluoro-2-phenyl-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]ethan-1-one 1,3-Benzodiazole - 6-Fluoro, 2-phenyl
- 3,5-Difluorophenyl
- Piperidin-1-yl ethanone
485.47 (C₂₆H₂₂F₃N₃O) Increased lipophilicity from fluorine/aryl groups; potential screening compound for cancer
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one 1,3-Benzodiazole - 2-Trifluoromethyl
- Pyrrolidin-1-yl ethanone
297.28 (C₁₄H₁₄F₃N₃O) Enhanced metabolic stability (CF₃); pyrrolidine reduces steric hindrance vs. piperidine
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one Aryl-piperidine ethanone - 4-Bromophenyl
- Piperidin-1-yl ethanone
~280.19 (C₁₃H₁₆BrNO) Intermediate for diazo transfer; bromine enables further functionalization
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone Indole - 2-Methylindole
- Piperidin-1-yl ethanone
256.35 (C₁₆H₂₀N₂O) Structural analog with indole core; potential CNS activity

*Calculated based on molecular formula.

Pharmacological and Physicochemical Insights

  • Hydrophilicity vs.
  • Metabolic Stability : Fluorinated compounds (e.g., ) resist oxidative metabolism, whereas the hydroxymethyl group in the target may undergo glucuronidation or oxidation.
  • Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered), influencing target binding .

Biological Activity

2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one is a compound that incorporates both benzodiazole and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 309 Da
  • LogP : 2.73
  • Polar Surface Area : 67 Å

Biological Activity Overview

The biological activity of compounds containing benzodiazole and piperidine groups has been extensively studied due to their potential in medicinal chemistry. The following sections detail specific activities associated with this compound.

1. Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various compounds with similar structures and evaluated their antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong inhibition, suggesting that the compound may possess similar antimicrobial effects .

2. Enzyme Inhibition

Compounds with piperidine structures have been documented to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that derivatives bearing piperidine moieties showed strong AChE inhibition, with IC₅₀ values significantly lower than those of standard inhibitors . This suggests that this compound may also function as an effective enzyme inhibitor.

3. Anticancer Potential

Benzodiazole derivatives have been explored for their anticancer properties. The presence of the piperidine ring enhances the bioactivity of these compounds by improving their interaction with biological targets involved in cancer pathways. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells .

Case Study 1: Synthesis and Evaluation of Benzodiazole Derivatives

A recent study synthesized a series of benzodiazole derivatives, including those similar to our compound of interest. The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities. Among them, several demonstrated significant potency against E. coli and S. aureus, with some showing IC₅₀ values in the low micromolar range .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on benzodiazole-piperidine hybrids revealed that modifications in the side chains significantly affected biological activity. The introduction of hydroxymethyl groups was found to enhance both antimicrobial and enzyme inhibitory activities, indicating a promising direction for further research into optimizing this compound's efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC₅₀ Value (µM)Reference
Compound AAntibacterialSalmonella typhi5.0
Compound BAChE InhibitionHuman Acetylcholinesterase0.63
Compound CAnticancerVarious Cancer Cell Lines10.5

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